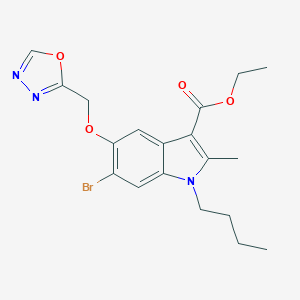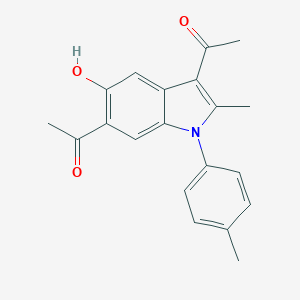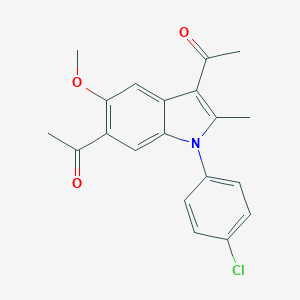![molecular formula C16H11NO3 B271481 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole, also known as BDVB, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. BDVB is a heterocyclic compound that contains both benzodioxole and benzoxazole moieties. It has been found to have interesting properties that make it a promising candidate for further research.
Mechanism of Action
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has been found to interact with specific receptors in the body, leading to various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and proteins, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential as a therapeutic agent for the treatment of certain diseases such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has several advantages for use in laboratory experiments, including its high purity and stability. However, its limited solubility in water and other solvents can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole, including the development of new synthetic methods, the investigation of its potential applications in organic electronics and optoelectronics, and the exploration of its therapeutic potential for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole and its potential side effects.
Synthesis Methods
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with 2-amino-5-methoxybenzoic acid, followed by cyclization and dehydration reactions. This synthesis method has been optimized to produce high yields of 2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole with high purity.
Scientific Research Applications
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole has been studied for its potential applications in various fields such as material science, organic electronics, and biomedical research. Its unique chemical structure and properties make it a promising candidate for the development of new materials and devices.
properties
Product Name |
2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO3/c1-2-4-13-12(3-1)17-16(20-13)8-6-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2/b8-6+ |
InChI Key |
DPSXZXQPFAYPNZ-SOFGYWHQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4O3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)



![ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271412.png)
![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)




![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)
![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
